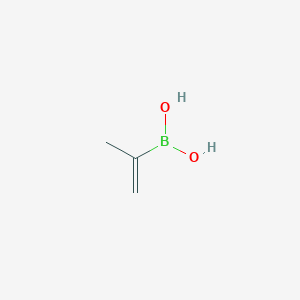

Prop-1-en-2-ylboronic Acid

Description

Properties

IUPAC Name |

prop-1-en-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCONKKYQBKPMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445901 | |

| Record name | Prop-1-en-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14559-87-6 | |

| Record name | Prop-1-en-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-1-en-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Prop-1-en-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and workflow diagrams to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound is an organoboron compound featuring a vinyl group attached to the boron atom. This structural motif makes it a versatile building block for the introduction of the isopropenyl group in the construction of carbon-carbon bonds. While the free boronic acid can be challenging to handle due to its propensity for dehydration to form boroxines, it is often generated in situ or handled as its more stable pinacol ester derivative, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. This guide will cover the synthesis of the pinacol ester and its subsequent hydrolysis to the desired this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Pinacol Ester: The synthesis of the stable intermediate, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, is most commonly achieved via a Grignard reaction.

-

Hydrolysis to the Boronic Acid: The pinacol ester is then hydrolyzed to yield this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (Isopropenylboronic acid pinacol ester)

This protocol is adapted from general procedures for the synthesis of vinylboronate esters via Grignard reagents.

Materials:

-

2-Bromopropene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Pinacol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Esterification and Work-up: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of pinacol (1.2 equivalents) in diethyl ether. Stir the mixture vigorously for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure isopropenylboronic acid pinacol ester.

Synthesis of this compound

This protocol describes the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

-

4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

-

Methanol

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrolysis: Dissolve the isopropenylboronic acid pinacol ester (1.0 equivalent) in methanol. Add silica gel to the solution (approximately 10-20 times the weight of the ester).

-

Reaction Monitoring: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, filter the reaction mixture to remove the silica gel and wash the silica gel with methanol. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Characterization Data

Physical Properties

| Property | Value | Reference |

| CAS Number | 14559-87-6 | [1][2][3][4] |

| Molecular Formula | C₃H₇BO₂ | [1][3] |

| Molecular Weight | 85.90 g/mol | [1][2][3] |

| Appearance | White solid | [2] |

| Melting Point | 104-108 °C | [2] |

| Boiling Point | 78-80 °C at 18 mmHg | [5] |

| Solubility | Soluble in methanol, diethyl ether, THF. | Inferred from synthesis protocols. |

Spectroscopic Data

Note: Experimentally obtained spectra for this compound are not widely available in the public domain. The following data are predicted based on the analysis of similar vinylboronic acids and general spectroscopic principles.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.6-5.8 | s | 2H | B(OH)₂ |

| ~5.4-5.6 | s | 1H | =CH₂ (vinylic proton) |

| ~5.2-5.4 | s | 1H | =CH₂ (vinylic proton) |

| ~1.8-2.0 | s | 3H | -CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~140-150 | C=CH₂ (quaternary carbon attached to Boron) |

| ~110-120 | =CH₂ |

| ~20-25 | -CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3600 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1630 | Medium | C=C stretch (vinylic) |

| ~1350-1400 | Strong | B-O stretch |

| ~890 | Strong | =CH₂ out-of-plane bend |

| m/z | Interpretation |

| 86 | [M]⁺ (Molecular ion) |

| 69 | [M - OH]⁺ |

| 43 | [C₃H₇]⁺ or [M - B(OH)₂]⁺ |

Logical Relationships in Characterization

The characterization of this compound involves a series of analytical techniques to confirm its structure and purity.

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritating to the eyes, respiratory system, and skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place under an inert atmosphere to prevent decomposition.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the effective preparation and verification of this important chemical building block. While direct experimental spectroscopic data is limited, the provided estimations based on analogous structures offer a reliable starting point for characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylboronic acid, also known as prop-1-en-2-ylboronic acid, is an organoboron compound with the chemical formula C₃H₇BO₂. Its unique structure, featuring a vinyl group attached to the boronic acid moiety, makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the core physicochemical properties of isopropenylboronic acid, its synthesis, reactivity, and potential biological significance, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical Properties

The physicochemical properties of isopropenylboronic acid are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇BO₂ | [1] |

| Molecular Weight | 85.90 g/mol | [1] |

| Melting Point | 104 °C | |

| Boiling Point | 169.1 ± 23.0 °C at 760 mmHg | |

| pKa | Not experimentally determined. Estimated to be around 9. | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents and sparingly soluble in nonpolar organic solvents and water. | |

| Appearance | White to off-white solid |

Stability and Storage:

Isopropenylboronic acid, like many boronic acids, is susceptible to certain degradation pathways. It is particularly prone to:

-

Oxidative Degradation: Boronic acids can undergo oxidation, especially in the presence of reactive oxygen species, leading to deboronation.[2] The stability can be enhanced by the addition of antioxidants or by conversion to more stable derivatives like boronate esters.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.

For long-term storage, it is advisable to keep isopropenylboronic acid in a cool, dry, and inert atmosphere to minimize degradation.

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of isopropenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate. The general workflow for this synthesis is outlined below.

Synthesis of Isopropenylboronic Acid.

Experimental Protocol: Synthesis from a Grignard Reagent

This protocol describes a general procedure for the synthesis of alkyl and aryl boronic acids, which can be adapted for isopropenylboronic acid.[3][4]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C. A solution of triisopropyl borate in anhydrous diethyl ether is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of dilute sulfuric acid. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronate ester.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude isopropenylboronic acid can be purified by recrystallization.

Reactivity:

Isopropenylboronic acid is a versatile building block in organic chemistry, primarily utilized in carbon-carbon bond-forming reactions.

Key Reactivity Pathways.

-

Suzuki-Miyaura Coupling: This is the most prominent application of isopropenylboronic acid. It reacts with aryl, heteroaryl, or vinyl halides or triflates in the presence of a palladium catalyst and a base to form substituted styrenes and other conjugated systems. This reaction is a cornerstone of modern synthetic chemistry for the construction of complex molecules.

Biological Significance and Drug Development

While specific studies on the biological activity of isopropenylboronic acid are limited, the broader class of boronic acids has garnered significant attention in medicinal chemistry and drug development.

Enzyme Inhibition:

Boronic acids are known to be potent inhibitors of serine proteases.[5][6][7] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of peptide bond hydrolysis. This inhibitory activity has led to the development of several boronic acid-containing drugs. While there is no specific data for isopropenylboronic acid as a serine protease inhibitor, its potential in this area warrants investigation.

Signaling Pathways:

Recent research has indicated that boronic acids, such as phenylboronic acid, can influence key signaling networks involved in cancer cell migration.[8] Studies have shown that these compounds can decrease the activity of Rho family GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets, suggesting a role in modulating actomyosin-based contractility.[8] The effect of the isopropenyl group on this activity has not been reported.

Experimental Methodologies for Property Determination

For researchers seeking to generate specific data for isopropenylboronic acid, the following experimental protocols for determining pKa and solubility are recommended.

Determination of pKa (Potentiometric Titration):

This method involves titrating a solution of the boronic acid with a standardized base and monitoring the pH change.[9]

-

Solution Preparation: Prepare a solution of isopropenylboronic acid of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Determination of Solubility (Shake-Flask Method):

This is a standard method for determining thermodynamic solubility.[4]

-

Sample Preparation: Add an excess amount of solid isopropenylboronic acid to a series of vials containing different solvents of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid. The concentration of isopropenylboronic acid in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Conclusion

Isopropenylboronic acid is a valuable synthetic intermediate with a range of potential applications. While a comprehensive dataset of its physicochemical properties is still emerging, this guide provides a solid foundation based on available information and established principles for analogous compounds. Further research into its specific biological activities and quantitative characterization of its properties will undoubtedly expand its utility in both synthetic chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Prop-1-en-2-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Prop-1-en-2-ylboronic acid (also known as isopropenylboronic acid). This compound is a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Introduction

This compound is an organoboronic acid with the chemical formula C₃H₇BO₂. Its structure features a vinyl group attached to the boronic acid moiety, making it a versatile reagent in Suzuki-Miyaura coupling and other cross-coupling reactions. Accurate interpretation of its NMR spectra is fundamental for its application in synthetic chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| =CH₂ | 5.5 - 6.0 | Singlet (broad) | - |

| =CH₂ | 5.5 - 6.0 | Singlet (broad) | - |

| -CH₃ | 1.8 - 2.0 | Singlet | - |

| -OH | 4.5 - 6.5 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) | Notes |

| C -B | Not typically observed | The signal for the carbon attached to the boron atom is often broadened to the baseline or absent due to the quadrupolar relaxation of the boron nucleus.[1] |

| =C (CH₃)₂ | 125 - 130 | |

| =C H₂ | 110 - 115 | |

| -C H₃ | 22 - 25 |

Experimental Protocols

The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar compounds.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its NMR analysis.

Caption: Synthetic pathway for this compound.

Caption: General workflow for NMR analysis.

References

Stability and Storage of Prop-1-en-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prop-1-en-2-ylboronic acid. Due to its inherent instability, this guide also details the handling and storage of its more stable derivative, Isopropenylboronic acid pinacol ester, which is widely used as a practical surrogate in synthetic chemistry.

Core Concepts: The Instability of this compound

This compound, a member of the alkenylboronic acid family, is known to be an unstable compound, which limits its direct application and long-term storage.[1][2][3][4] This instability is a common characteristic among certain classes of boronic acids, particularly vinyl derivatives.[1] The primary degradation pathways for boronic acids are generally recognized as oxidation and protodeboronation. Alkenylboronic acids are particularly susceptible to oxidation.[5]

Due to this inherent instability, this compound is often prepared for immediate use in subsequent reactions. For applications requiring a stable, isolable, and handleable reagent, its pinacol ester, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, is the preferred alternative.[2][3][4]

Degradation Pathways of Boronic Acids

The instability of boronic acids can be attributed to several chemical processes. While specific studies on this compound are limited due to its transient nature, the general degradation pathways for boronic acids provide a foundational understanding.

-

Oxidation: The carbon-boron bond is susceptible to cleavage by oxidative processes.[6] This is a significant concern for aliphatic and alkenylboronic acids.[5] Oxidation can lead to the formation of corresponding alcohols and boric acid.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acidic or basic conditions.

-

Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but it alters the chemical properties of the compound.

The following diagram illustrates the key factors influencing the stability of boronic acids.

Caption: Factors affecting the stability of this compound.

Isopropenylboronic Acid Pinacol Ester: The Stable Alternative

Given the instability of the free acid, the pinacol ester derivative is the compound of choice for most synthetic applications. It offers significantly enhanced stability, allowing for purification, long-term storage, and handling under normal laboratory conditions.

Recommended Storage and Handling Conditions

The following table summarizes the recommended storage and handling conditions for Isopropenylboronic acid pinacol ester, based on information from safety data sheets and supplier recommendations.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C (Refrigerated) | To minimize potential degradation over long-term storage. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, dry container | To protect from moisture and air. Opened containers should be carefully resealed. |

| Light Exposure | Protect from light | To prevent potential light-induced degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids | To avoid vigorous reactions and degradation. |

Physicochemical Data for Isopropenylboronic Acid Pinacol Ester

| Property | Value |

| CAS Number | 126726-62-3 |

| Molecular Formula | C₉H₁₇BO₂ |

| Molecular Weight | 168.04 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 47-49 °C / 9 mbar |

| Density | ~0.894 g/mL at 25 °C |

Experimental Protocols: Stability Assessment of Boronic Acids

General Workflow for Stability Monitoring by ¹H NMR

This protocol outlines a general method for assessing the stability of a boronic acid derivative like Isopropenylboronic acid pinacol ester under specific stress conditions.

Caption: Experimental workflow for boronic acid stability assessment via NMR.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the boronic acid or ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal standard with a known concentration can be added for quantitative analysis.

-

Initial Analysis (Time = 0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. This serves as the baseline.

-

Stress Conditions: Store the NMR tube under the desired stress condition(s), such as exposure to air, elevated temperature, or with the addition of a controlled amount of water.

-

Time-Point Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours, weekly).

-

Data Analysis:

-

Integrate the characteristic peaks of the parent compound and the internal standard in each spectrum.

-

Monitor for the appearance of new peaks, which may correspond to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial measurement.

-

-

Reporting: Plot the percentage of the remaining compound against time to establish a stability profile under the tested conditions.

Conclusion

This compound is an inherently unstable compound, making its isolation and long-term storage challenging. For practical applications in research and drug development, the use of its pinacol ester is strongly recommended due to its markedly superior stability. Proper storage of Isopropenylboronic acid pinacol ester—under refrigeration, in a dry, inert atmosphere, and protected from light—is crucial to ensure its integrity and performance in synthetic protocols. The stability of boronic acid derivatives can be effectively monitored using techniques such as ¹H NMR spectroscopy to ensure the quality and reliability of these important synthetic building blocks.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Derivatives - Page 165 - Amerigo Scientific [amerigoscientific.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Reactivity Profile of Isopropenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopropenylboronic acid and its derivatives, particularly the pinacol ester, are versatile and valuable reagents in modern organic synthesis. Their unique reactivity profile allows for the construction of complex molecular architectures, making them crucial building blocks in the discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical reactivity of isopropenylboronic acid, with a focus on its pinacol ester, summarizing key quantitative data, detailing experimental protocols for pivotal reactions, and illustrating reaction mechanisms and workflows.

Core Reactivity and Stability

Isopropenylboronic acid pinacol ester, also known as 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound. The presence of the vinyl boronic ester functionality allows it to participate in a wide array of chemical transformations.

Stability and Handling: Isopropenylboronic acid and its pinacol ester are known to be susceptible to decomposition and polymerization. Commercial preparations are often supplied with stabilizers such as butylated hydroxytoluene (BHT) or phenothiazine. For long-term storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere. The pinacol ester exhibits greater stability, particularly towards hydrolysis, compared to the free boronic acid, making it the preferred reagent in many applications.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 126726-62-3 (Pinacol Ester) |

| Molecular Formula | C₉H₁₇BO₂ (Pinacol Ester) |

| Molecular Weight | 168.04 g/mol (Pinacol Ester) |

| Boiling Point | 47-49 °C / 9 mbar |

| Density | 0.894 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4320 |

Key Reactions and Applications

Isopropenylboronic acid pinacol ester is a versatile substrate for a multitude of carbon-carbon bond-forming reactions. Its applications are particularly prominent in the synthesis of complex molecules within the pharmaceutical industry, where it serves as a building block for kinase and enzyme inhibitors.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prominent application of isopropenylboronic acid pinacol ester, enabling the formation of a carbon-carbon bond between the isopropenyl group and an aryl, heteroaryl, or vinyl halide or triflate.[1] This reaction is fundamental in the synthesis of styrenyl compounds and other complex organic molecules.

General Reaction Scheme: R-X + (CH₃)₂C=C(Bpin) → R-C(=C(CH₃)₂) Where R = Aryl, Heteroaryl, Vinyl; X = Br, I, Cl, OTf; Bpin = pinacol boronate

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (2) | Dioxane/H₂O (2:1) | 100 | 24 | 74 |

| 2-Bromoaniline | (dppf)PdCl₂ (5) | - | Et₃N (4) | Dioxane | 80 | 12 | >95 (for borylation) |

| 2-Bromo-5-methoxyaniline | (dppf)PdCl₂ (5) | - | Et₃N (4) | Dioxane | 80 | 12 | >95 (for borylation) |

| 2-Bromo-4-fluoroaniline | (dppf)PdCl₂ (5) | - | Et₃N (4) | Dioxane | 80 | 12 | >95 (for borylation) |

Note: The yields for the bromoanilines refer to the synthesis of the corresponding aryl boronate, a precursor step to the Suzuki coupling itself, but indicative of compatible conditions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Isopropenylboronic Acid Pinacol Ester [3]

-

To an oven-dried reaction vessel, add 2,6-dichloropyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Add Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add degassed 2:1 dioxane/water to the vessel.

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Simmons-Smith Cyclopropanation

The electron-rich double bond of isopropenylboronic acid pinacol ester can undergo cyclopropanation via the Simmons-Smith reaction. This reaction stereospecifically installs a cyclopropane ring, yielding a valuable functionalized cyclopropylboronate intermediate.[4][5]

General Reaction Scheme: Isopropenyl-Bpin + CH₂I₂ + Zn(Cu) → (1-methyl-1-(Bpin)cyclopropyl)methane

Quantitative Data for Simmons-Smith Cyclopropanation:

| Alkene Substrate | Reagents (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| General Alkene | Et₂Zn (2.0), CF₃COOH (2.0), CH₂I₂ (2.0) | CH₂Cl₂ | -10 to RT | 12 | ~90 |

| Alkenyl 1,2-Bis(boronate) | Et₂Zn (3.0), CH₂I₂ (3.0), TFA (0.3) | Toluene | 0 to RT | 2 | 78-92 |

Note: These are general conditions and yields for Simmons-Smith reactions; specific data for isopropenylboronic acid pinacol ester may vary.[4][6]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification) [4][5]

-

Under an inert atmosphere (e.g., nitrogen), dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C.

-

In a separate flask, add trifluoroacetic acid (2.0 equiv) dropwise to a solution of diethylzinc (Et₂Zn, 2.0 equiv) in CH₂Cl₂ at 0°C. Stir the resulting slurry at room temperature for 2 hours.

-

Cool the slurry to -10°C and add a solution of diiodomethane (CH₂I₂, 2.0 equiv) in CH₂Cl₂ dropwise.

-

To this mixture, add the solution of isopropenylboronic acid pinacol ester at -10°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by pouring it into a saturated solution of sodium bicarbonate and EDTA.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

dot

Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Olefin Cross-Metathesis (Grubbs Reaction)

Isopropenylboronic acid pinacol ester can participate in olefin cross-metathesis reactions catalyzed by ruthenium complexes (e.g., Grubbs catalysts). This allows for the formation of new carbon-carbon double bonds, providing access to a variety of substituted vinyl boronic esters.[2][7][8][9]

General Reaction Scheme: Isopropenyl-Bpin + R-CH=CH₂ → R-CH=C(CH₃)-Bpin + H₂C=CH₂

Quantitative Data for Olefin Cross-Metathesis:

| Alkene Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Functionalized Alkenes | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 50-95 |

| Sterically Hindered Olefins | Grubbs-type (variable) | Toluene | 60 | 1-24 | 38-87 |

Note: These are representative yields for cross-metathesis of various vinyl boronates.[2][7]

Experimental Protocol: Olefin Cross-Metathesis [7]

-

In a glovebox or under an inert atmosphere, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) and the partner olefin (1.2 equiv) in anhydrous, degassed dichloromethane (CH₂Cl₂).

-

Add the Grubbs catalyst (e.g., Grubbs II, 5 mol%).

-

Heat the reaction mixture to 40°C and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

dot

Caption: The catalytic cycle of the Grubbs olefin cross-metathesis.

Diels-Alder Reaction

As a substituted alkene, isopropenylboronic acid pinacol ester can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a pathway to highly functionalized six-membered rings containing a boronic ester moiety, which can be further elaborated.[10][11]

General Reaction Scheme: Isopropenyl-Bpin + Diene → Cycloadduct

Quantitative Data for Diels-Alder Reactions of Alkenylboronates:

| Dienophile | Diene | Conditions | Yield (%) |

| Vinylboronic acid pinacol ester | Cyclopentadiene | Toluene, 170°C | 96 |

| Allenylboronic acid pinacol ester | Cyclopentadiene | Toluene, 170°C | 50 |

Note: Data for closely related alkenylboronates suggests that isopropenylboronic acid pinacol ester would require thermal conditions to achieve significant conversion.

Experimental Protocol: Diels-Alder Reaction [10]

-

In a pressure tube, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in toluene.

-

Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv).

-

Seal the pressure tube and heat the reaction mixture to 170°C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

dot

Caption: A simplified representation of the Diels-Alder reaction pathway.

Conclusion

Isopropenylboronic acid and its pinacol ester are powerful synthetic intermediates with a diverse reactivity profile. Their utility in cornerstone reactions such as the Suzuki-Miyaura coupling, Simmons-Smith cyclopropanation, olefin cross-metathesis, and Diels-Alder reaction makes them indispensable tools for the construction of complex organic molecules. This guide provides a foundational understanding of their reactivity, offering researchers and drug development professionals the necessary information to effectively incorporate these reagents into their synthetic strategies. The provided protocols and data serve as a starting point for reaction optimization, while the mechanistic diagrams offer a visual aid to understanding the underlying chemical transformations. As the demand for novel and complex molecular entities grows, the importance of versatile building blocks like isopropenylboronic acid will undoubtedly continue to increase.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]

- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives [organic-chemistry.org]

- 7. Synthesis of functionalized vinyl boronates via ruthenium-catalyzed olefin cross-metathesis and subsequent conversion to vinyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 9. Cross Metathesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Alkynylboronic Esters as Efficient Dienophiles in Cobalt-Catalyzed Diels-Alder Reactions [organic-chemistry.org]

An In-depth Technical Guide to Prop-1-en-2-ylboronic acid (CAS: 14559-87-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14559-87-6 | N/A |

| Molecular Formula | C₃H₇BO₂ | [1] |

| Molecular Weight | 85.90 g/mol | [1] |

| Synonyms | Isopropenylboronic acid, (1-Methylethenyl)boronic acid, 2-Propenylboronic Acid | [1] |

| Physical State | Solid | [2] |

| Storage | Store in a freezer under an inert atmosphere (-20°C) | [2] |

Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in research and development. The following sections detail its characteristic spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the methyl protons. The vinyl protons will likely appear as singlets in the region of 5.5-6.5 ppm. The methyl protons are expected to resonate as a singlet around 1.8-2.2 ppm. The acidic protons of the boronic acid group (B(OH)₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show three distinct signals. The quaternary vinylic carbon attached to the boron atom is expected in the range of 130-140 ppm. The terminal vinylic carbon (=CH₂) will likely appear around 110-120 ppm. The methyl carbon signal is anticipated in the range of 20-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching of the boronic acid |

| ~3080 | =C-H stretching of the vinyl group |

| ~1640 | C=C stretching of the vinyl group |

| ~1350 | B-O stretching |

| ~890 | =C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z = 86. Common fragmentation patterns would involve the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 68. Further fragmentation could involve the loss of the vinyl group or the boronic acid moiety.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach involves the preparation of its pinacol ester derivative followed by hydrolysis.

Synthesis of Isopropenylboronic acid pinacol ester

One synthetic route involves the reaction of 2-bromopropene with a Grignard reagent, followed by reaction with a borate ester and subsequent esterification with pinacol.[3]

Experimental Protocol:

-

Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

-

Step 2: Boration: The Grignard solution is cooled to -78°C, and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Step 3: Hydrolysis and Esterification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude boronic acid is then dissolved in a suitable solvent (e.g., diethyl ether or toluene), and pinacol is added. The mixture is stirred at room temperature, and the water formed is removed azeotropically or with a drying agent to yield isopropenylboronic acid pinacol ester.[4]

Hydrolysis of Isopropenylboronic acid pinacol ester to this compound

The pinacol ester can be hydrolyzed to the free boronic acid.

Experimental Protocol:

-

Isopropenylboronic acid pinacol ester is dissolved in a biphasic solvent system of diethyl ether and water.

-

The mixture is stirred vigorously at room temperature for several hours.

-

The organic layer is separated, and the aqueous layer is washed with diethyl ether to remove any remaining pinacol.

-

The aqueous solution containing this compound can be used directly or the product can be isolated by removal of water under reduced pressure.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[5] this compound serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce an isopropenyl group onto aromatic or heteroaromatic rings.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Role in Cancer Research and Signaling Pathways

While specific studies on the direct interaction of this compound with signaling pathways are limited, research on analogous compounds such as phenylboronic acid suggests potential activity. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[6] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in cancer, contributing to increased cell motility and metastasis.

The proposed mechanism involves the boronic acid moiety interacting with key components of the Rho GTPase signaling cascade, leading to a downstream inhibition of cytoskeletal reorganization necessary for cell migration.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.

Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound within this and other signaling pathways.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions makes it an important tool for the construction of novel molecular architectures. While its specific biological activities are still under investigation, the known roles of other boronic acids in modulating key signaling pathways, such as the Rho GTPase pathway, suggest promising avenues for future research into the therapeutic potential of this compound and its derivatives. This technical guide provides a foundational resource for researchers and scientists working with this important compound.

References

- 1. youtube.com [youtube.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 14559-87-6 | FP76312 [biosynth.com]

An In-depth Technical Guide to Isopropenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylboronic acid is an unsaturated organoboron compound with significant utility in organic synthesis, particularly in the formation of carbon-carbon bonds. Its vinylboronic acid structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a pathway to complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of isopropenylboronic acid, with a focus on experimental protocols and its relevance in medicinal chemistry and drug discovery.

Core Properties of Isopropenylboronic Acid

Isopropenylboronic acid, also known as prop-1-en-2-ylboronic acid or (1-methylethenyl)boronic acid, is characterized by the following fundamental properties.[1]

| Property | Value |

| Molecular Formula | C₃H₇BO₂[1] |

| Molecular Weight | 85.9 g/mol [1] |

| CAS Number | 14559-87-6[1] |

Synthesis of Isopropenylboronic Acid

A common and effective method for the synthesis of isopropenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] This multi-step process is outlined below.

Experimental Protocol: Synthesis from 2-Bromopropene

Materials:

-

2-Bromopropene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-bromopropene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromopropene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the isopropenylmagnesium bromide Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

-

Hydrolysis and Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Slowly add aqueous HCl to hydrolyze the borate ester.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isopropenylboronic acid.

-

Applications in Suzuki-Miyaura Cross-Coupling

Isopropenylboronic acid is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the isopropenyl group with various organic halides or triflates. While many literature examples utilize the more stable pinacol ester of isopropenylboronic acid, the free boronic acid can also be employed.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of Isopropenylboronic Acid with an Aryl Bromide

Materials:

-

Isopropenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, combine the aryl bromide (1.0 equiv), isopropenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of increasing interest in drug discovery due to their unique chemical properties. The boron atom in boronic acids possesses an empty p-orbital, allowing it to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, making them effective enzyme inhibitors.

While specific biological targets for isopropenylboronic acid are not extensively documented, its utility as a synthetic building block is well-established. The isopropenyl moiety can be incorporated into larger molecules to probe structure-activity relationships or to serve as a reactive handle for further functionalization. The pinacol ester of isopropenylboronic acid has been used in the preparation of various therapeutic kinase and enzymatic inhibitors.[4] The broader class of boronic acids has seen clinical success, with drugs like bortezomib (a proteasome inhibitor for multiple myeloma) and vaborbactam (a β-lactamase inhibitor) highlighting their therapeutic potential.

Conclusion

Isopropenylboronic acid is a versatile and valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Its synthesis from readily available starting materials and its reactivity make it an important tool for chemists in academia and industry. While its direct biological activities are an area for further exploration, its role as a precursor to complex molecules, including potential therapeutic agents, underscores its significance in the field of drug discovery and development. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important organoboron compound.

References

An In-depth Technical Guide to the Lewis Acidity of Prop-1-en-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is an organoboron compound with a vinyl substituent that holds potential in organic synthesis and medicinal chemistry. A critical aspect of its reactivity and potential for biological interaction is its Lewis acidity, which is characteristic of boronic acids. This technical guide provides a comprehensive overview of the principles governing the Lewis acidity of this compound. While specific quantitative data for this molecule is not extensively available in public literature, this guide will infer its properties based on the well-established behavior of related alkyl and vinylboronic acids. We will detail the fundamental equilibrium that defines its Lewis acidic character, explore the electronic effects of the isopropenyl group, and present the standard experimental and computational methodologies used to quantify Lewis acidity in this class of compounds. This document aims to serve as a foundational resource for researchers interested in the application of this compound and other unsaturated boronic acids in their work.

Introduction to the Lewis Acidity of Boronic Acids

Boronic acids (RB(OH)₂) are a class of compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a neutral boronic acid is sp² hybridized, possessing a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency at the boron center makes it an effective electron pair acceptor, thereby defining its character as a Lewis acid.

The Lewis acidity of boronic acids is most readily observed in their interaction with Lewis bases, particularly in aqueous media with hydroxide ions. This interaction involves the acceptance of a lone pair of electrons from the hydroxide ion into the vacant p-orbital of the boron atom. This results in a change in hybridization from sp² to sp³, and a corresponding change in geometry from trigonal planar to tetrahedral, forming a boronate anion ([RB(OH)₃]⁻). This fundamental equilibrium is the cornerstone of boronic acid Lewis acidity. The position of this equilibrium, quantified by the pKa, is a direct measure of the compound's Lewis acidity; a lower pKa indicates a stronger Lewis acid.

The Role of the Isopropenyl Group in Modulating Lewis Acidity

The nature of the organic substituent (R) directly influences the electrophilicity of the boron center and, consequently, the Lewis acidity of the boronic acid. Substituents that are electron-withdrawing increase Lewis acidity by stabilizing the negative charge on the resulting boronate anion, thus lowering the pKa. Conversely, electron-donating groups decrease Lewis acidity, leading to a higher pKa.

In this compound, the substituent is an isopropenyl group (-C(CH₃)=CH₂). The electronic effect of this vinyl group is a combination of inductive and resonance effects.

-

Inductive Effect: The sp² hybridized vinyl carbon is more electronegative than an sp³ carbon, leading to a weak electron-withdrawing inductive effect, which would slightly increase Lewis acidity compared to a simple alkylboronic acid like methylboronic acid.

-

Resonance Effect: There can be π-conjugation between the carbon-carbon double bond and the vacant p-orbital of the boron atom. This donation of π-electron density to the boron center would decrease its Lewis acidity.

The net effect of the isopropenyl group on the Lewis acidity of this compound will be a balance of these opposing electronic influences. Based on the known pKa values of related boronic acids, it is anticipated that the resonance effect may be more significant, leading to a slightly lower Lewis acidity (higher pKa) compared to phenylboronic acid, but likely a higher acidity (lower pKa) than simple alkylboronic acids.

Quantitative Assessment of Lewis Acidity

While specific experimental data for this compound is scarce, several well-established methods are used to quantify the Lewis acidity of boronic acids. These methodologies provide a framework for the potential characterization of this compound.

| Parameter | Description | Typical Range for Boronic Acids | Anticipated Value for this compound |

| pKa | The negative logarithm of the acid dissociation constant; measures the propensity to form the tetrahedral boronate anion in the presence of a Lewis base (e.g., OH⁻). A lower pKa indicates stronger Lewis acidity. | 7.0 - 10.5 | Estimated to be in the range of 9.0 - 10.0 |

| Acceptor Number (AN) | A measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon interaction with the Lewis acid. A higher AN indicates stronger Lewis acidity. | 40 - 90 | Not reported, but expected to be lower than for arylboronic acids with electron-withdrawing groups. |

| Fluoride Ion Affinity (FIA) | The negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. It is a theoretical measure of intrinsic Lewis acidity. A higher FIA indicates stronger Lewis acidity. | 300 - 500 kJ/mol | Not reported, but can be computationally estimated. |

Experimental Protocols for Determining Lewis Acidity

Determination of pKa by Potentiometric Titration

This is a direct method to measure the pKa of a boronic acid in an aqueous or mixed aqueous/organic solvent system.

Methodology:

-

A solution of the boronic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined as the pH at which half of the boronic acid has been neutralized (the half-equivalence point).

The Gutmann-Beckett Method for Acceptor Number Determination

This method provides a relative measure of Lewis acidity in a non-aqueous solvent using ³¹P NMR spectroscopy.[1][2]

Methodology:

-

A solution of the boronic acid is prepared in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

An equimolar amount of the probe molecule, triethylphosphine oxide (TEPO), is added to the solution.

-

The ³¹P NMR spectrum of the solution is recorded.

-

The chemical shift (δ) of the phosphorus atom in the boronic acid-TEPO adduct is determined.

-

The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the adduct and 41.0 ppm is the chemical shift of TEPO in the non-Lewis acidic solvent hexane.

11B NMR Spectroscopy

¹¹B NMR is a powerful tool for studying the environment of the boron atom. The chemical shift of ¹¹B is sensitive to its coordination number and hybridization state.

Methodology for pKa Determination:

-

A series of buffered solutions of the boronic acid are prepared across a range of pH values.

-

The ¹¹B NMR spectrum is recorded for each sample.

-

The trigonal sp² boronic acid and the tetrahedral sp³ boronate anion will have distinct ¹¹B NMR chemical shifts.

-

The chemical shift will change as a function of pH, reflecting the equilibrium between the two species.

-

The pKa can be determined by fitting the plot of the ¹¹B chemical shift versus pH to the Henderson-Hasselbalch equation.[3]

Computational Approaches to Lewis Acidity

In the absence of experimental data, computational chemistry provides a powerful means to estimate the Lewis acidity of molecules like this compound.

Fluoride Ion Affinity (FIA)

FIA is a widely used theoretical descriptor of intrinsic Lewis acidity.[4][5][6] It is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction of the Lewis acid with a fluoride ion.

Computational Workflow:

-

The geometries of the boronic acid and its corresponding fluoroborate anion ([RB(OH)₂F]⁻) are optimized using an appropriate level of theory (e.g., density functional theory with a suitable basis set).

-

The electronic energies of the optimized structures are calculated.

-

The enthalpy of the reaction is determined, including zero-point vibrational energy and thermal corrections.

-

The FIA is the negative of this calculated enthalpy change.

Visualizing Key Concepts

Lewis Acid-Base Equilibrium

The fundamental equilibrium that defines the Lewis acidity of this compound in the presence of a Lewis base (hydroxide ion) is depicted below.

Caption: Lewis acid-base equilibrium of this compound.

Workflow for pKa Determination by Titration

The following diagram illustrates the experimental workflow for determining the pKa of a boronic acid using potentiometric titration.

Caption: Experimental workflow for pKa determination.

Computational Workflow for Fluoride Ion Affinity

This diagram outlines the steps involved in the computational determination of the Fluoride Ion Affinity (FIA).

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Isopropenylboronic Acid: A Technical Guide for Researchers

An In-depth Examination of Isopropenylboronic Acid's Behavior in Common Organic Solvents for Drug Development and Scientific Research

Disclaimer: Publicly available quantitative solubility data for isopropenylboronic acid (CAS 14559-87-6) in common organic solvents is scarce. This guide synthesizes the available qualitative information for its closely related pinacol ester, isopropenylboronic acid pinacol ester (CAS 126726-62-3), to provide researchers with the most comprehensive information currently accessible. The solubility characteristics of the pinacol ester are expected to differ from the free acid due to the absence of the polar diol group. It is strongly recommended that experimental determination of solubility be conducted for isopropenylboronic acid in the specific solvent systems relevant to your application.

Understanding the Solubility Profile

Isopropenylboronic acid and its derivatives are of significant interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] A thorough understanding of their solubility is critical for reaction optimization, purification, and formulation.

Table 1: Qualitative Solubility of Isopropenylboronic Acid Pinacol Ester

| Solvent | CAS Number | Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[2][3] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[2][3] |

It is generally observed that boronic acid pinacol esters exhibit better solubility in a range of organic solvents compared to their parent acids.[4][5] This is attributed to the masking of the polar boronic acid group. Consequently, isopropenylboronic acid is expected to have a higher polarity and potentially different solubility profile than its pinacol ester. It is likely to be more soluble in polar protic and aprotic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from dynamic methods used for other boronic acids, is recommended.[4][5]

Objective

To determine the equilibrium solubility of isopropenylboronic acid in a given organic solvent at various temperatures.

Materials

-

Isopropenylboronic acid (high purity)

-

Anhydrous organic solvents of interest (e.g., THF, DCM, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO, acetonitrile, toluene, hexanes)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable ramp rate

-

Calibrated thermometer or thermocouple (± 0.1 °C)

-

Turbidity meter or a laser scattering system (optional, for enhanced precision)

Procedure

-

Sample Preparation:

-

Accurately weigh a known mass of isopropenylboronic acid into a glass vial.

-

Add a precise volume or mass of the desired organic solvent to the vial to create a suspension of known concentration.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration and Measurement:

-

Place the sealed vial in the controlled temperature bath and begin stirring at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Continuously monitor the solution for the disappearance of the last solid particles. This can be done visually or with the aid of a turbidity meter.

-

The temperature at which the solution becomes completely clear is the saturation temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of isopropenylboronic acid in the same solvent.

-

Plot the solubility (in g/100mL or mol/L) as a function of temperature to generate a solubility curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of isopropenylboronic acid solubility.

Conclusion

While a comprehensive, quantitative understanding of isopropenylboronic acid's solubility in common organic solvents remains an area for further investigation, the qualitative data for its pinacol ester and established experimental protocols provide a solid foundation for researchers. By employing systematic experimental approaches, scientists and drug development professionals can accurately determine the solubility of isopropenylboronic acid in their specific systems, enabling the advancement of their research and development efforts.

References

- 1. Isopropenylboronic acid pinacol ester | 126726-62-3 [chemicalbook.com]

- 2. Isopropenylboronic acid pinacol ester CAS#: 126726-62-3 [m.chemicalbook.com]

- 3. Isopropenylboronic acid pinacol ester | 126726-62-3 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Prop-1-en-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of prop-1-en-2-ylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile reagent allows for the efficient synthesis of 2-arylpropenes, a structural motif present in various biologically active molecules and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate. This compound serves as a valuable building block for the introduction of an isopropenyl group (-C(CH₃)=CH₂) onto aromatic and heteroaromatic scaffolds. The resulting 2-arylpropene products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While this compound itself can be used, it is often more convenient to use its more stable pinacol ester derivative, isopropenylboronic acid pinacol ester. The pinacol ester can be easily handled and often provides comparable or superior results in cross-coupling reactions, generating the active boronic acid species in situ.[2]

Reaction Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Key Parameters for Optimization:

-

Catalyst: Palladium catalysts are the most common choice. Palladium(0) complexes, such as Pd(PPh₃)₄, or palladium(II) precursors like Pd(OAc)₂ and PdCl₂(dppf), which are reduced to Pd(0) in situ, are frequently employed.[3][4]

-

Ligand: Phosphine-based ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.

-

Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). The strength and solubility of the base can influence the reaction rate and yield.[2]

-

Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include 1,4-dioxane/water, DME/water, and toluene/ethanol/water. The solvent choice affects the solubility of the reactants and the stability of the catalytic species.[2][3]

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.[5]

Applications in Synthesis

The Suzuki-Miyaura coupling of this compound or its pinacol ester with aryl and heteroaryl halides provides a direct route to a wide range of 2-substituted propene derivatives. A notable application is the synthesis of di-substituted thiophenes, which are valuable building blocks in materials science.[2]

Synthesis of 2,5-Diisopropenylthiophene

A detailed study on the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene and isopropenylboronic acid pinacol ester highlights the optimization of reaction parameters to achieve high yields.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of isopropenylboronic acid pinacol ester with 2,5-dibromothiophene, demonstrating the effect of different bases and the addition of a phase-transfer catalyst (PTC).[2]

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester (1.5 equiv) | Pd(PPh₃)₄ (1.5) | K₂CO₃ (4) | 1,4-Dioxane / H₂O | 90 | 24 | 68 |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester (1.5 equiv) | Pd(PPh₃)₄ (1.5) | Na₂CO₃ (4) | 1,4-Dioxane / H₂O | 90 | 24 | 65 |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester (1.5 equiv) | Pd(PPh₃)₄ (1.5) | KOH (4) | 1,4-Dioxane / H₂O | 90 | 24 | 80 |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester (1.5 equiv) | Pd(PPh₃)₄ (1.5) | KOH (4) + PTC¹ (5 mol%) | 1,4-Dioxane / H₂O | 90 | 24 | 85 |

¹PTC: Tetra-n-butylammonium n-nonylphenoxide

Experimental Protocols